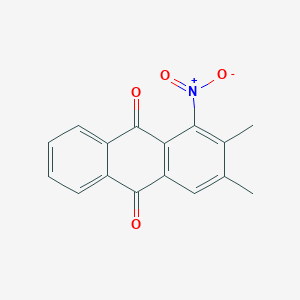

9,10-Anthracenedione, 2,3-dimethyl-1-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methyl groups at the 2 and 3 positions, a nitro group at the 1 position, and two ketone groups at the 9 and 10 positions. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE typically involves the nitration of 2,3-dimethylanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods

Industrial production of anthracene derivatives, including 2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE, often involves large-scale nitration processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Tin(II) chloride or iron with hydrochloric acid.

Oxidation: Potassium permanganate in an acidic medium.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 2,3-DIMETHYL-1-AMINOANTHRACENE-9,10-DIONE.

Oxidation: 2,3-DICARBOXY-1-NITROANTHRACENE-9,10-DIONE.

Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

One of the primary applications of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- is its potential as an antimicrobial agent. Research has shown that anthraquinones, including this compound, exhibit inhibitory effects on sulfate-reducing bacteria. These bacteria are often responsible for producing hydrogen sulfide in industrial settings, which can lead to souring in oil wells and contamination in pipelines .

Case Study: Inhibition of Sulfide Production

A study demonstrated that certain anthraquinones effectively inhibit sulfide production by sulfate-reducing bacteria. The results indicated that the compound could be used in sewage treatment processes to prevent sulfide generation while allowing other beneficial bacterial activities to continue. This specificity is crucial for maintaining the balance of microbial ecosystems in treatment facilities .

| Compound | Inhibition Rate (%) | Concentration (ppm) |

|---|---|---|

| 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- | 50% | 0.1 - 0.5 |

| 1,8-Dihydroxyanthraquinone | 70% | 0.5 |

| Control | 0% | - |

Industrial Applications

Sulfide Management in Oil Wells

The compound is being investigated for its application in preventing hydrogen sulfide production during oil extraction processes. By inhibiting sulfate-reducing bacteria specifically, it can mitigate the risks associated with souring oil wells without disrupting other microbial populations essential for oil recovery .

Environmental Remediation

In environmental management, the ability of this compound to inhibit sulfide production can be harnessed to improve conditions in contaminated sites. For example, its application in bioremediation efforts can help control harmful bacterial proliferation while promoting the growth of beneficial microbes that aid in pollutant degradation .

Chemical Properties and Structure

The chemical structure of 9,10-Anthracenedione, 2,3-dimethyl-1-nitro- contributes to its functional properties. It contains two ketone groups that play a critical role in its reactivity and interaction with biological systems. The substituents on the anthracene core influence its solubility and biological activity:

- Chemical Formula: C16H11NO4

- Molecular Weight: 285.26 g/mol

- Functional Groups: Nitro (-NO2), Ketone (C=O)

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

9,10-DIMETHYLANTHRACENE: Lacks the nitro group, making it less reactive in certain chemical reactions.

1-NITROANTHRACENE-9,10-DIONE: Lacks the methyl groups, affecting its physical and chemical properties.

2,3-DIMETHYLANTHRACENE-9,10-DIONE: Lacks the nitro group, resulting in different reactivity and applications.

Uniqueness

Its combination of functional groups allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

Chemical Structure and Properties

9,10-Anthracenedione, 2,3-dimethyl-1-nitro- (CAS No. 61415-76-7) is an anthraquinone derivative characterized by the presence of a nitro group and two methyl groups at the 2 and 3 positions of the anthracene ring. Its molecular formula is C16H11NO4 . This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science.

Antimicrobial Properties

Research indicates that anthraquinone derivatives exhibit significant antimicrobial activity. A study on various anthraquinones, including derivatives similar to 9,10-anthracenedione, showed effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Anthraquinones are known for their anticancer properties. In vitro studies have demonstrated that compounds like 9,10-anthracenedione can induce apoptosis in cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation and promote cell cycle arrest in various cancer types . The specific mechanisms often involve the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to apoptosis.

Photochemical Reactions

The photochemical behavior of 9,10-anthracenedione, particularly under UV irradiation, leads to the formation of various photoproducts. Notably, photolysis studies reveal that this compound can convert into products such as 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone when exposed to light . These transformations can affect its biological activity and potential therapeutic applications.

Study on Antimicrobial Activity

A recent study evaluated the efficacy of several anthraquinone derivatives against bacterial pathogens. The results indicated that 9,10-anthracenedione exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| 9,10-Anthracenedione | 32 | 16 |

| Control Antibiotic (e.g., Penicillin) | 8 | 4 |

Study on Anticancer Effects

In a separate investigation focusing on the anticancer properties of anthraquinones, researchers treated human cancer cell lines with varying concentrations of 9,10-anthracenedione. The findings demonstrated a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 25 |

The study concluded that higher concentrations significantly induced apoptosis as evidenced by increased caspase activity.

The biological activity of 9,10-anthracenedione is attributed to its ability to generate reactive oxygen species upon metabolic activation or photochemical excitation. This oxidative stress can lead to cellular damage and apoptosis in target cells. Additionally, its structural similarity to naturally occurring anthraquinones suggests that it may interact with DNA or cellular proteins involved in critical signaling pathways .

Properties

CAS No. |

61415-76-7 |

|---|---|

Molecular Formula |

C16H11NO4 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

2,3-dimethyl-1-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C16H11NO4/c1-8-7-12-13(14(9(8)2)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,1-2H3 |

InChI Key |

BLFAJAWAAYGJGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.